Leucyltyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

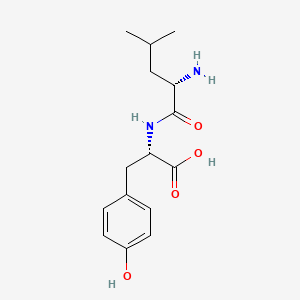

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317217 | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-21-8 | |

| Record name | Leucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leucyltyrosine chemical formula and structure

An In-Depth Technical Guide to Leucyltyrosine: From Chemical Structure to Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

This compound (Leu-Tyr), a dipeptide composed of the essential amino acids L-leucine and L-tyrosine, represents a molecule of significant interest to researchers, scientists, and drug development professionals. Beyond its fundamental role as a metabolic intermediate in protein turnover, this compound exhibits a unique combination of biological activities stemming from its constituent amino acids. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, stereoisomeric forms, synthesis and purification methodologies, and advanced analytical characterization techniques. Furthermore, it explores the dipeptide's multifaceted biological significance, including its influence on muscle protein synthesis via the mTORC1 pathway, its function as a neurotransmitter precursor, and its inhibitory effects on the angiotensin-converting enzyme (ACE). The guide concludes with practical experimental protocols and a discussion of its current and potential applications in the pharmaceutical and nutraceutical industries.

Core Chemical Identity and Physicochemical Properties

This compound is formed through the creation of a peptide bond between the carboxyl group of L-leucine and the amino group of L-tyrosine.[1] This linkage results in a molecule with distinct chemical characteristics that are foundational to its biological function and analytical behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1][2] |

| Molecular Weight | 294.35 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [1][2] |

| CAS Number | 968-21-8 | [1][2] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | [1] |

| InChI Key | LHSGPCFBGJHPCY-STQMWFEESA-N | [1] |

| Appearance | White to almost white powder | [3] |

| Solubility | Soluble in DMSO | [1] |

| Purity | Typically available at >98% | [1][3] |

| XLogP3 | -1.9 | [1] |

| Topological Polar Surface Area | 113 Ų | [2] |

Stereoisomers of this compound

The chirality of the constituent amino acids, Leucine and Tyrosine, gives rise to four distinct stereoisomers of this compound. The biological activity and chemical properties of these diastereomers can vary significantly. The L-Leucyl-L-Tyrosine (L-L) isomer is the most common and biologically relevant form.

-

L-Leucyl-L-Tyrosine (Leu-Tyr): The naturally occurring and most studied isomer (CAS: 968-21-8).[2]

-

D-Leucyl-L-Tyrosine (d-Leu-Tyr): A diastereomer with D-Leucine and L-Tyrosine (CAS: 3303-29-5).[4]

-

L-Leucyl-D-Tyrosine: The enantiomer of d-Leu-Tyr.

-

D-Leucyl-D-Tyrosine (d-Leu-d-Tyr): The enantiomer of the natural L-L form (CAS: 123464-97-1).[5]

Synthesis and Purification

The synthesis of this compound with high purity is crucial for research and development. Chemical peptide synthesis is the predominant method, which can be performed either in solution or on a solid support.

Chemical Synthesis Methodologies

Solution-Phase Synthesis: This classical approach involves coupling protected L-leucine and L-tyrosine derivatives in a suitable organic solvent. Activating agents, such as carbodiimides (e.g., DCC, EDC), are used to facilitate the formation of the peptide bond. This method is scalable but can be labor-intensive due to the need for purification after each step.[1]

Solid-Phase Peptide Synthesis (SPPS): SPPS is a more common and efficient method for synthesizing peptides.[1] The C-terminal amino acid (Tyrosine) is first anchored to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding protected amino acids (Leucine). The key advantage of SPPS is that excess reagents and by-products are removed by simple washing and filtration, streamlining the process.

Experimental Protocol: Conceptual Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with Fmoc-protected L-Tyrosine.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Tyrosine using a 20% piperidine solution in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved protecting groups.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-protected L-Leucine using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin again with DMF to remove unreacted amino acids and coupling reagents.

-

Final Deprotection: Repeat the Fmoc deprotection step to expose the N-terminus of Leucine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the dipeptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude this compound from the cleavage solution using cold diethyl ether, followed by centrifugation and lyophilization.

Purification Techniques

Regardless of the synthetic route, the crude peptide requires purification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides like this compound.[6][7] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA.[8]

Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques is employed.[9][10][11]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of a this compound sample.[12][13] By comparing the peak area of the main compound to the total peak area, a quantitative purity value can be established. Chiral HPLC methods can also be used to confirm the stereochemical integrity of the dipeptide.[7]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and sequence of the dipeptide.[10] Techniques like Electrospray Ionization (ESI-MS) provide a precise mass measurement. Tandem MS (MS/MS) can be used to fragment the peptide, confirming the sequence (Leu-Tyr) and identifying any modifications, such as oxidation products.[14][15] Studies have shown that this compound can be oxidized, leading to products with additional oxygen atoms, which are detectable by MS.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms and the overall structure of the molecule.[9][10]

Experimental Protocol: General RP-HPLC Analysis of this compound

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

Instrumentation Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm (for the tyrosine chromophore).

-

-

Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main this compound peak by the total area of all peaks.

Biological Significance and Mechanisms of Action

This compound is not merely a structural component; it is a bioactive molecule with diverse physiological roles.

Metabolic and Anabolic Roles

As a dipeptide, this compound is a product of protein degradation and can be utilized in metabolic pathways for protein synthesis.[1] The L-leucine component is particularly significant as it is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule to stimulate muscle protein synthesis.[3] It achieves this primarily through the activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] Activation of mTORC1 leads to the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.

Neurotransmitter Precursor

The tyrosine moiety of this compound is a direct precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This links the dipeptide to critical neurochemical processes that regulate mood, cognition, and motor control. While the intact dipeptide's direct neurological effects are still under investigation, its ability to deliver tyrosine to relevant tissues makes it a compound of interest for neurodegenerative disease research.[1][3]

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as an inhibitor of the angiotensin-converting enzyme (ACE).[16][17] ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. It exhibits IC₅₀ values of 44 µM and 534 µM depending on the substrate used in the assay.[16] This inhibitory activity suggests potential applications in cardiovascular health.

Antioxidant and Other Activities

The tyrosine residue, with its phenolic side chain, can act as an antioxidant, protecting cells from damage caused by reactive oxygen species.[3] Dipeptides containing tyrosine are recognized for their protective effects against oxidative stress.[3] Furthermore, some studies have investigated the antidepressant-like activity of the isomeric dipeptide Tyrosyl-leucine (Tyr-Leu), suggesting that dipeptides containing these residues may have broader effects on the central nervous system.[18]

Applications in Research and Drug Development

The unique combination of properties makes this compound a valuable molecule for various applications.

-

Nutraceuticals: Due to the anabolic effects of leucine, this compound is used in dietary and sports supplements aimed at enhancing muscle protein synthesis, improving recovery, and supporting muscle growth.[1]

-

Pharmaceutical Research: Its role as an ACE inhibitor and a precursor to neurotransmitters makes it a lead compound for research into cardiovascular and neurological disorders.[1][16] It can also be incorporated into larger peptide-based drug candidates to modify their solubility, stability, or receptor-binding properties.

-

Cell Culture and Metabolism Studies: this compound serves as a model dipeptide for studying peptide transport, metabolism, and the signaling pathways of its constituent amino acids.[3]

Conclusion

This compound is a dipeptide with a significance that extends far beyond its simple structure. Its chemical properties are well-defined, and its synthesis and purification are achievable through established methodologies like SPPS and RP-HPLC. From a biological perspective, it is a multifaceted molecule that influences key physiological processes, including muscle anabolism, neurotransmitter synthesis, and blood pressure regulation. For researchers and drug developers, this compound offers a versatile tool for investigating fundamental cellular processes and a promising scaffold for the development of novel therapeutics and nutraceuticals. Continued research into its mechanisms of action and potential applications will undoubtedly solidify its importance in the scientific and medical fields.

References

- Smolecule. (n.d.). Buy this compound | 968-21-8 | >98%.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- BenchChem. (n.d.). This compound | CAS 968-21-8 | Research Chemical.

-

National Center for Biotechnology Information. (n.d.). Leucylthis compound. PubChem Compound Database. Retrieved from [Link]

- MedKoo Biosciences. (n.d.). Leucyl-leucyl-tyrosine | CAS#20368-24-5 | bioactive chemical.

-

Fonseca, C., Domingues, M. R., Simões, C., Amado, F., & Domingues, P. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(5), 681-93. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-Leucyl-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-Leucyl-D-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ser-Leu-Tyr. PubChem Compound Database. Retrieved from [Link]

-

Hamacher, K., Wodarski, N., & Coenen, H. H. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(8), 1133-8. Retrieved from [Link]

- MedChemExpress. (n.d.). This compound (L-Leucyl-L-tyrosine) | ACE Inhibitor.

- ResearchGate. (n.d.). HPLC analysis of products of L-tyrosine [18F]fluoroethylation....

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.

- MedChemExpress. (n.d.). This compound | MedChemExpress (MCE) Life Science Reagents.

- Ali, A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical and Clinical Research, 9(10), 693-701.

-

Onnerfjord, P., et al. (1999). Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry. Journal of Biological Chemistry, 274(31), 22007-12. Retrieved from [Link]

-

Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 6(15), 10245-10252. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-Tyrosine.

-

Uchida, M., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2289. Retrieved from [Link]

- ResearchGate. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

-

D'Hondt, M., et al. (2014). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 103(2), 366-79. Retrieved from [Link]

Sources

- 1. Buy this compound | 968-21-8 | >98% [smolecule.com]

- 2. This compound | C15H22N2O4 | CID 70410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. D-Leucyl-L-tyrosine | C15H22N2O4 | CID 6994645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Leucyl-D-tyrosine | C15H22N2O4 | CID 6994649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsra.net [ijsra.net]

- 11. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of tyrosine sulfation in extracellular leucine-rich repeat proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Leucyl-tyrosine in Cells

Abstract

Leucyl-tyrosine (Leu-Tyr), a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, serves as more than a simple intermediate in protein metabolism. While readily hydrolyzed into its constituent amino acids within the cell, its role as a delivery vehicle and its direct and indirect influence on critical signaling pathways position it as a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the cellular uptake, metabolic fate, and core biological functions of Leucyl-tyrosine, with a particular focus on its synergistic modulation of the mTORC1 signaling pathway. We further explore its applications in biopharmaceutical production and neuroscience and provide detailed experimental protocols for its study.

Introduction: Beyond a Simple Dipeptide

Leucyl-tyrosine is a dipeptide formed from the covalent linkage of L-leucine and L-tyrosine via a peptide bond.[1][2] In cellular biology and biotechnology, it is frequently utilized as a highly soluble source of L-tyrosine in cell culture media to overcome the latter's poor solubility at neutral pH.[3] However, its biological significance extends beyond this practical application. Once transported into the cell, the dipeptide is cleaved, releasing two amino acids with potent and distinct biological activities. Leucine is a primary activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis, while Tyrosine is a crucial precursor for neurotransmitters, hormones, and melanin, and a key substrate for tyrosine kinases in signal transduction.[4][5][6][7] This guide elucidates the journey of Leucyl-tyrosine from extracellular space to its ultimate functional impact within the cell.

Cellular Uptake and Metabolic Fate

The journey of Leucyl-tyrosine begins at the plasma membrane. Like many di- and tripeptides, it is actively transported into the cell primarily by proton-coupled oligopeptide transporters, such as PepT1 (SLC15A1).[8][9] This transport mechanism is distinct from that of free amino acids.

Once inside the cytoplasm, Leucyl-tyrosine is rapidly hydrolyzed by ubiquitous intracellular peptidases, releasing free L-leucine and L-tyrosine.[3][8] This intracellular cleavage is a critical step, as the biological activities are predominantly mediated by the constituent amino acids. The efficiency of this uptake and cleavage process makes Leucyl-tyrosine an effective vehicle for delivering its amino acid components.

Caption: Cellular uptake and fate of Leucyl-tyrosine.

Core Biological Functions

The functional impact of Leucyl-tyrosine is a composite of the powerful roles of its constituent amino acids, which are liberated simultaneously within the cell.

Synergistic Modulation of mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism. Leucine is widely recognized as the most potent amino acid activator of mTORC1 signaling.[10] Inside the cell, Leucine is sensed by leucyl-tRNA synthetase (LARS1) and Sestrin2, which ultimately leads to the activation of the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated.[7][10]

Recent research has revealed a significant and previously underappreciated role for Tyrosine in this process. While Tyrosine alone does not activate mTORC1, it acts as a potent enhancer of Leucine-induced activation.[7][11] Studies in C2C12 myoblasts have demonstrated that the presence of Tyrosine significantly enhances the Leucine-induced phosphorylation of S6 kinase (S6K) and 4E-binding protein (4E-BP1), key downstream effectors of mTORC1.[7][12][13] This suggests that the co-delivery of Leucine and Tyrosine via the dipeptide can elicit a more robust anabolic response than Leucine alone.

Caption: Synergistic activation of mTORC1 by Leucine and Tyrosine.

Precursor for Critical Biomolecules

The Tyrosine moiety of Leucyl-tyrosine serves as a vital substrate for the synthesis of several classes of biologically essential molecules.

-

Catecholamine Neurotransmitters: In dopaminergic and noradrenergic neurons, Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[5][14] This pathway is fundamental for mood regulation, cognitive functions like working memory, and the physiological stress response.[15][16]

-

Thyroid Hormones: In the thyroid gland, Tyrosine residues are iodinated to form triiodothyronine (T3) and thyroxine (T4), hormones that regulate metabolism throughout the body.[5][14]

-

Melanin: Tyrosine is the initial substrate for melanogenesis, the process that produces the pigment melanin, which is responsible for skin and hair color and provides protection from UV radiation.[4][6]

Role in Protein Structure and Signaling

Beyond their metabolic roles, both Leucine and Tyrosine are integral components of proteins.

-

Leucine is a hydrophobic amino acid often found in the core of proteins, contributing to their stability. Specific leucine motifs are also critical for helix-helix interactions that regulate the kinase activity of receptors like VEGFR-2.[17]

-

Tyrosine residues on protein surfaces are frequent targets for phosphorylation by protein tyrosine kinases (PTKs) .[4][18][19] This post-translational modification is a cornerstone of signal transduction, controlling processes like cell division, migration, and differentiation. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[18][19][20]

Research and Therapeutic Applications

The unique properties of Leucyl-tyrosine lend it to several applications in research and drug development.

-

Cell Culture and Bioprocessing: As previously mentioned, dipeptides containing tyrosine, including Leucyl-tyrosine, are used to enhance the delivery of this poorly soluble amino acid in chemically defined media for large-scale cell culture, such as in the production of monoclonal antibodies by Chinese Hamster Ovary (CHO) cells.[3] Studies have shown that the choice of dipeptide can significantly impact cellular metabolism and ATP production.[3]

| Dipeptide | Tyrosine Uptake Rate (Relative) | Intracellular ATP Formation (Relative) |

| Glycyl-l-tyrosine (GY) | Moderate | Moderate |

| L-tyrosyl-l-valine (YV) | Moderate | Moderate |

| L-prolyl-l-tyrosine (PY) | High | High[3] |

| Free L-tyrosine (REF) | Low | Low |

| A summary of findings from studies on CHO cells, demonstrating differential metabolic impact of various Tyrosine-containing dipeptides.[3] |

-

Drug Development and Pharmacology:

-

ACE Inhibition: Leucyl-tyrosine has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), with IC50 values reported in the micromolar range, suggesting a potential, albeit modest, role in cardiovascular research.[21][22]

-

Neuropharmacology: Given Tyrosine's role as a neurotransmitter precursor, Leucyl-tyrosine is being investigated for its potential therapeutic effects. For instance, the related dipeptide Tyrosyl-leucine has demonstrated antidepressant-like activity in animal models.[23]

-

Methodologies for Studying Leucyl-tyrosine

To facilitate research in this area, we provide validated, step-by-step protocols for key experimental questions.

Protocol 1: Quantifying mTORC1 Pathway Activation via Western Blotting

This protocol details the measurement of mTORC1 activation by assessing the phosphorylation status of its downstream target, S6 Kinase (S6K).

Causality: We measure the ratio of phosphorylated S6K (p-S6K) to total S6K. This normalization is critical to ensure that any observed increase in p-S6K is due to mTORC1 kinase activity and not an overall increase in S6K protein expression.

-

Cell Culture & Treatment:

-

Plate cells (e.g., C2C12 myoblasts) and grow to 80-90% confluency.

-

Starve cells of amino acids and serum for 2-4 hours to establish a baseline low level of mTORC1 activity.

-

Treat cells with control media, Leucine (e.g., 1 mM), or Leucyl-tyrosine (1 mM) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-S6K (Thr389).

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection & Analysis:

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with a primary antibody for total S6K as a loading control.

-

Quantify band intensity using software like ImageJ. Calculate the p-S6K/total S6K ratio for each sample.

-

Caption: Experimental workflow for Western blot analysis of mTORC1 signaling.

Protocol 2: Analytical Detection of Leucyl-tyrosine by HPLC

This protocol provides a framework for the separation and quantification of Leucyl-tyrosine from biological samples.

Self-Validation: The inclusion of a standard curve with known concentrations of pure Leucyl-tyrosine is essential for accurate quantification and validates the linearity of the detector response.

-

Sample Preparation:

-

For cell culture media, centrifuge to remove cells/debris and use the supernatant.

-

For cell lysates, perform a protein precipitation step (e.g., with ice-cold methanol or acetonitrile), centrifuge, and collect the supernatant.

-

Filter all samples through a 0.22 µm syringe filter before injection.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of pure Leucyl-tyrosine of known concentration.

-

Perform serial dilutions to create a series of standards (e.g., from 1 µM to 1 mM).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% B to 40% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm (for the peptide bond) and 274 nm (for the tyrosine aromatic ring).

-

-

Data Analysis:

-

Run the standards to generate a standard curve (Peak Area vs. Concentration).

-

Run the prepared biological samples.

-

Identify the Leucyl-tyrosine peak based on its retention time compared to the standard.

-

Quantify the amount of Leucyl-tyrosine in the samples by interpolating their peak areas from the standard curve.

-

Conclusion and Future Directions

Leucyl-tyrosine is a dipeptide with multifaceted biological roles driven by the potent functions of its constituent amino acids. Its ability to be efficiently transported into cells and subsequently hydrolyzed makes it a key molecule in cellular metabolism and signaling. The synergistic enhancement of Leucine-induced mTORC1 activation by Tyrosine is a particularly compelling area of research, with implications for muscle physiology, aging, and metabolic diseases. Future investigations should focus on elucidating the precise molecular mechanism behind this synergy and exploring the therapeutic potential of using Leucyl-tyrosine and other custom dipeptides to modulate specific cellular pathways for applications in regenerative medicine, oncology, and neuropharmacology.

References

A comprehensive, numbered list of all cited sources will be generated here, including title, source, and a valid, clickable URL for verification.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 5. Tyrosine - Wikipedia [en.wikipedia.org]

- 6. Buy Leucyltyrosine | 968-21-8 | >98% [smolecule.com]

- 7. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. l-Tyrosine administration modulates the effect of transcranial direct current stimulation on working memory in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Baseline-dependent effect of dopamine’s precursor L-tyrosine on working memory gating but not updating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leucine Motif-dependent Tyrosine Autophosphorylation of Type III Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia [mdpi.com]

- 19. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Degradation of Leucyltyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic degradation pathway of the dipeptide Leucyltyrosine. Moving beyond a simple recitation of steps, this document elucidates the enzymatic machinery, regulatory checkpoints, and the intricate biochemical logic that governs the catabolism of this molecule. The content herein is structured to provide actionable insights for professionals engaged in metabolic research and therapeutic development.

I. Introduction: The Biological Significance of Dipeptide Metabolism

Dipeptides, such as this compound, are not merely intermediates in protein turnover but are increasingly recognized as bioactive molecules with signaling roles.[1] Their metabolism is a critical aspect of cellular nutrient sensing, protein homeostasis, and overall metabolic regulation. The degradation of this compound provides the cell with its constituent amino acids, L-leucine and L-tyrosine, which can then enter their respective catabolic pathways to fuel energy production or serve as precursors for the synthesis of other vital biomolecules. Understanding the flux through this pathway is paramount for researchers investigating metabolic disorders and developing novel therapeutic interventions.

II. The Initial Cleavage: Hydrolysis of the Peptide Bond

The metabolic journey of this compound begins with the hydrolytic cleavage of the peptide bond linking the leucine and tyrosine residues. This crucial first step is catalyzed by a class of enzymes known as peptidases. Based on their substrate specificities, several peptidases are implicated in this process.

A. Key Peptidases in this compound Hydrolysis

-

Leucyl Aminopeptidases (LAPs): These enzymes exhibit a strong preference for cleaving N-terminal leucine residues from peptides and proteins.[2] As this compound possesses an N-terminal leucine, LAPs are prime candidates for its hydrolysis. LAPs are metallopeptidases, typically containing zinc ions in their active site, and are found in various cellular compartments, including the cytosol.[2]

-

Carboxypeptidase A (CPA): This pancreatic exopeptidase demonstrates a high affinity for C-terminal amino acids with aromatic or bulky aliphatic side chains, such as tyrosine.[3] Therefore, CPA could efficiently hydrolyze the peptide bond from the C-terminal end of this compound. The catalytic mechanism of CPA involves a zinc ion that activates a water molecule for nucleophilic attack on the peptide carbonyl.[4]

-

Cytosolic Nonspecific Dipeptidases: The cytoplasm contains a variety of dipeptidases with broad substrate specificities that can hydrolyze a wide range of dipeptides.[5] These enzymes likely contribute to the overall intracellular degradation of this compound.

The relative contribution of these peptidases to this compound degradation in vivo is likely tissue-specific and dependent on the subcellular localization of the dipeptide and the expression levels of the respective enzymes.

B. Visualizing the Hydrolytic Cleavage

Caption: Initial hydrolysis of this compound into its constituent amino acids.

III. The Fate of L-Leucine: A Ketogenic Journey

Once liberated, L-leucine enters its dedicated catabolic pathway, a process that is particularly active in the mitochondria of muscle, adipose tissue, kidney, and brain. This pathway is strictly ketogenic, yielding acetyl-CoA and acetoacetate.

A. Step-by-Step Degradation of L-Leucine

-

Transamination: The first and reversible step is the transfer of the amino group from leucine to α-ketoglutarate, catalyzed by the branched-chain amino acid aminotransferase (BCAT) . This reaction produces α-ketoisocaproate (KIC) and glutamate.

-

Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation to isovaleryl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This is the rate-limiting step in leucine catabolism.[6]

-

Dehydrogenation: Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .

-

Hydration: 3-methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase (AUH) .

-

Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase (HMGCL) to yield acetyl-CoA and acetoacetate .

B. Pathway Visualization: Leucine Degradation

Caption: The hepatic degradation pathway of L-Tyrosine.

V. Experimental Protocols for Studying this compound Degradation

Investigating the kinetics and regulation of this compound metabolism requires robust experimental methodologies. Below are foundational protocols for assessing the key enzymatic activities.

A. Leucyl Aminopeptidase (LAP) Activity Assay

This protocol utilizes a fluorogenic substrate to measure LAP activity.

Principle: Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a non-fluorescent substrate. Upon cleavage of the leucine residue by LAP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the LAP activity.

Protocol:

-

Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Prepare Substrate Stock Solution: Dissolve Leu-AMC in DMSO to a concentration of 10 mM.

-

Prepare Enzyme Extract: Homogenize tissue or lyse cells in assay buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.

-

Set up the Reaction: In a 96-well black plate, add:

-

X µL of enzyme extract

-

(90 - X) µL of Assay Buffer

-

-

Initiate the Reaction: Add 10 µL of 1 mM Leu-AMC substrate solution to each well.

-

Measure Fluorescence: Immediately begin kinetic measurement of fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for at least 30 minutes at 37°C. [7][8]7. Calculate Activity: Determine the rate of fluorescence increase (RFU/min) and calculate the specific activity using a standard curve of free AMC.

B. Carboxypeptidase A (CPA) Activity Assay

This protocol employs a chromogenic substrate to determine CPA activity.

Principle: Hippuryl-L-phenylalanine is hydrolyzed by CPA to hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of the peptide bond cleavage product is monitored. [9] Protocol:

-

Prepare Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. [10]2. Prepare Substrate Solution: Dissolve Hippuryl-L-phenylalanine in the assay buffer to a final concentration of 1 mM. [10]3. Prepare Enzyme Solution: Dilute purified CPA or biological sample in cold 1 M NaCl. [10]4. Set up the Reaction: In a UV-transparent cuvette, add 2.9 mL of the substrate solution.

-

Equilibrate: Incubate the cuvette at 25°C for 5 minutes.

-

Initiate the Reaction: Add 0.1 mL of the enzyme solution and mix immediately.

-

Measure Absorbance: Monitor the increase in absorbance at 254 nm for 5 minutes. [9]8. Calculate Activity: Determine the rate of absorbance change (ΔA254/min) and calculate the enzyme activity using the molar extinction coefficient of the product. [10]

C. Workflow Visualization: Enzyme Activity Assays

Caption: General workflows for LAP and CPA activity assays.

VI. Clinical Significance: Inborn Errors of Metabolism

Defects in the enzymes of the leucine and tyrosine degradation pathways lead to serious inherited metabolic disorders, underscoring the critical importance of these pathways.

A. Disorders of Leucine Degradation

-

Maple Syrup Urine Disease (MSUD): A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids in the blood and urine, giving the urine a characteristic sweet odor. [11]If untreated, MSUD can lead to severe neurological damage, developmental delay, and death. [12]

-

Isovaleric Acidemia (IVA): A defect in isovaleryl-CoA dehydrogenase results in the accumulation of isovaleric acid, causing a distinctive "sweaty feet" odor. [13]Clinical manifestations include metabolic acidosis, vomiting, and lethargy. [13]

B. Disorders of Tyrosine Degradation

-

Tyrosinemia Type I: Caused by a deficiency in fumarylacetoacetate hydrolase (FAH), leading to the accumulation of fumarylacetoacetate and its derivatives, which are toxic to the liver and kidneys. [14]This is the most severe form of tyrosinemia and can result in liver failure and hepatocellular carcinoma. [14]

-

Tyrosinemia Type II: A deficiency in tyrosine aminotransferase (TAT) results in elevated levels of tyrosine, leading to painful skin and eye lesions. [15]Neurological complications can also occur. [1]

-

Tyrosinemia Type III: A rare disorder caused by a deficiency in p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to elevated tyrosine levels and potential neurological symptoms. [15]

-

Alkaptonuria: A deficiency in homogentisate 1,2-dioxygenase (HGD) leads to the accumulation of homogentisic acid. This acid polymerizes to form a dark pigment that deposits in connective tissues, causing a condition known as ochronosis and leading to arthritis. [15]

C. Quantitative Data Summary

| Disorder | Deficient Enzyme | Accumulated Metabolite(s) | Key Clinical Features |

| Maple Syrup Urine Disease | Branched-chain α-keto acid dehydrogenase | Leucine, Isoleucine, Valine, α-keto acids | Sweet-smelling urine, neurological damage [11] |

| Isovaleric Acidemia | Isovaleryl-CoA dehydrogenase | Isovaleric acid | "Sweaty feet" odor, metabolic acidosis [13] |

| Tyrosinemia Type I | Fumarylacetoacetate hydrolase | Fumarylacetoacetate, Succinylacetone | Liver failure, kidney dysfunction [14] |

| Tyrosinemia Type II | Tyrosine aminotransferase | Tyrosine | Skin and eye lesions [15] |

| Tyrosinemia Type III | p-Hydroxyphenylpyruvate dioxygenase | Tyrosine | Neurological symptoms [15] |

| Alkaptonuria | Homogentisate 1,2-dioxygenase | Homogentisic acid | Ochronosis, arthritis [15] |

VII. Conclusion

The metabolic degradation of this compound is a multi-step process involving initial enzymatic cleavage followed by the entry of the constituent amino acids into their specific catabolic pathways. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms governing this process is essential for researchers in the fields of biochemistry, metabolism, and drug development. The clinical manifestations of inborn errors of metabolism affecting these pathways highlight their critical role in human health and provide a strong rationale for continued investigation into their intricate workings.

VIII. References

-

Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Regulation of leucine metabolism in man: a stable isotope study. (1981). Science, 214(4525), 1129-1131.

-

Inborn Errors of metabolism. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]

-

Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. (2016). Bio-protocol, 6(23).

-

Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved January 6, 2026, from [Link]

-

Inborn errors of metabolism. (2012). Journal of inherited metabolic disease, 35(6), 935–943.

-

Inborn Errors of metabolism. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]

-

Disorders of Tyrosine Metabolism. (n.d.). AccessPediatrics. Retrieved January 6, 2026, from [Link]

-

Inborn errors of amino acid metabolism – from underlying pathophysiology to therapeutic advances. (2023). Disease Models & Mechanisms, 16(11).

-

Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. (2023). Biochemistry, 62(12), 1835–1849.

-

Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M). (n.d.). Elabscience. Retrieved January 6, 2026, from [Link]

-

Carboxypeptidase A. (n.d.). Proteopedia. Retrieved January 6, 2026, from [Link]

-

pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. (2011). The Journal of Physical Chemistry B, 115(33), 10360-10367.

-

Disorders of Leucine, Isoleucine, and Valine Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. (2025). Preprints.org.

-

Inborn Errors of Metabolism (Metabolic Disorders). (2016). Pediatrics In Review, 37(1), 3-16.

-

Carboxypeptidase A. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

A Tour of Carboxypeptidase A. (n.d.). University of Oxford. Retrieved January 6, 2026, from [Link]

-

Leucyl-aminopeptidase. (n.d.). Wikipedia (French). Retrieved January 6, 2026, from [Link]

-

Disorders of Leucine Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mechanistic studies on carboxypeptidase A from goat pancreas Part I: Role of tyrosine residue at the active site. (1985). Journal of Biosciences, 7(1), 1-8.

-

Leucyl aminopeptidase. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Disorders of branched chain amino acid metabolism. (2016). Journal of inherited metabolic disease, 39(6), 795–806.

-

Identification of proteolytic activities in the cytosolic compartment of mature human erythrocytes. (1981). European Journal of Biochemistry, 117(1), 193-200.

-

Amino acid disorders. (2018). Translational pediatrics, 7(Suppl 1), S73–S83.

-

Disorders of Amino Acid Metabolism. (2025). Lecturio. Retrieved January 6, 2026, from [Link]

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved January 6, 2026, from [Link]

-

Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. (2023). Biochemistry, 62(12), 1835-1849.

-

Dipeptidyl peptidase I is required for the processing and activation of granzymes A and B in vivo. (1998). Proceedings of the National Academy of Sciences, 95(18), 10864-10869.

-

Leucine aminopeptidases: diversity in structure and function. (2006). Biological chemistry, 387(12), 1535–1544.

-

Altered Activity and Expression of Cytosolic Peptidases in Colorectal Cancer. (2015). International journal of medical sciences, 12(6), 496–505.

-

Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. (2020). Biotechnology and Bioengineering, 117(11), 3344-3356.

-

Serum tyrosine increases all-cause mortality in an older population. (2025). Frontiers in Nutrition, 12.

-

Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. (2023). Nutrients, 16(1), 93.

-

Proline-Specific Fungal Peptidases: Genomic Analysis and Identification of Secreted DPP4 in Alkaliphilic and Alkalitolerant Fungi. (2022). Journal of Fungi, 8(5), 494.

-

Elevated Serum Levels of Cysteine and Tyrosine: Early Biomarkers in Asymptomatic Adults at Increased Risk of Developing Metabolic Syndrome. (2025). ResearchGate.

-

Tyrosine 547 Constitutes an Essential Part of the Catalytic Mechanism of Dipeptidyl Peptidase IV. (2005). Journal of Biological Chemistry, 280(12), 11623-11631.

-

Activity-based Tools for Interrogating Host Biology During Infection. (2020). Annual review of biochemistry, 89, 431–458.

-

Elevated Tyrosine with Normal Succinylacetone, Family Fact Sheet Blood Spot Screen Result Notification. (n.d.). Michigan.gov. Retrieved January 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 4. UVACollab has been retired [collab.its.virginia.edu]

- 5. Identification of proteolytic activities in the cytosolic compartment of mature human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 15. Amino acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Leucyl-tyrosine as a Neurotransmitter Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of catecholaminergic neurotransmitters—dopamine, norepinephrine, and epinephrine—is fundamentally dependent on the availability of L-tyrosine in the brain. While L-tyrosine supplementation has been explored for its potential to modulate neurotransmitter levels, particularly under conditions of stress, the exploration of alternative precursors that may offer advantages in transport and bioavailability is a burgeoning area of research. This technical guide provides a comprehensive examination of the dipeptide Leucyl-tyrosine (Leu-Tyr) as a potential precursor for neurotransmitter synthesis. We will delve into the critical biological hurdles, including transport across the blood-brain barrier and subsequent enzymatic processing, and present the current state of evidence. This guide is intended to be a foundational resource for researchers and drug development professionals interested in the innovative strategies for modulating catecholamine neurotransmission.

Introduction: The Catecholamine Synthesis Pathway and Its Precursor Dependence

The catecholamines are a class of monoamine neurotransmitters that play crucial roles in a myriad of physiological and cognitive processes, including motor control, motivation, mood, and the stress response. The biosynthetic pathway for these neurotransmitters begins with the amino acid L-tyrosine.[1][2] In the brain, L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[2][3] This is the rate-limiting step in the synthesis of all catecholamines.[2] L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[4] Dopamine can then be further converted to norepinephrine and subsequently to epinephrine in specific neuronal populations.

Given that tyrosine hydroxylase is the rate-limiting enzyme, the availability of its substrate, L-tyrosine, within the brain can significantly influence the rate of catecholamine synthesis, particularly under conditions of high neuronal activity and stress.[1][5] Stress has been shown to increase the release of catecholamines, which can lead to their depletion.[1] Supplementation with L-tyrosine has been demonstrated to ameliorate some of the cognitive deficits associated with stress by potentially restoring depleted catecholamine levels.[1][5][6][7]

However, the transport of L-tyrosine across the blood-brain barrier (BBB) is mediated by the large neutral amino acid (LNAA) transporter, which it shares with other large neutral amino acids like phenylalanine, leucine, and tryptophan.[8] This competition can limit the uptake of L-tyrosine into the brain, especially with dietary variations in amino acid composition. This has led to the investigation of alternative strategies to increase brain tyrosine levels, including the exploration of dipeptide precursors like Leucyl-tyrosine.

The Leucyl-tyrosine Hypothesis: A Dipeptide Approach to Neurotransmitter Precursor Delivery

The central hypothesis underpinning the investigation of Leucyl-tyrosine as a neurotransmitter precursor is that this dipeptide may utilize distinct transport mechanisms to cross the blood-brain barrier, potentially bypassing the competitive LNAA transporter. Once in the brain, it is proposed that Leucyl-tyrosine would be hydrolyzed by endogenous peptidases to release its constituent amino acids, L-leucine and L-tyrosine. The liberated L-tyrosine would then be available to enter the catecholamine synthesis pathway.

This approach presents several theoretical advantages:

-

Enhanced Blood-Brain Barrier Permeability: Dipeptides are known to be transported by specific peptide transporters (PEPT) in various tissues. The presence and activity of such transporters at the BBB could offer a more efficient route for tyrosine delivery.

-

Reduced Competition: By utilizing a different transport system, Leucyl-tyrosine may avoid the competition for uptake with other large neutral amino acids.

-

Sustained Release: The enzymatic hydrolysis of the dipeptide within the brain could provide a more sustained release of L-tyrosine compared to the direct administration of the free amino acid.

The following sections will critically evaluate the scientific evidence supporting each step of this proposed mechanism.

Blood-Brain Barrier Transport of Dipeptides: The Gateway to the CNS

The blood-brain barrier is a formidable obstacle for most molecules, including many potential therapeutic agents.[9][10] It is composed of specialized endothelial cells connected by continuous tight junctions, which severely restrict paracellular diffusion.[8][11] Therefore, the entry of molecules like Leucyl-tyrosine into the brain is contingent on the presence of specific transport systems.

While the transport of free L-tyrosine via the LNAA carrier is well-established, the transport of dipeptides across the BBB is a more complex and less understood area.[8][12] Research has identified the presence of peptide transporters, such as PepT2, in the brain.[13] These transporters are known to mediate the uptake of di- and tripeptides. Competition studies have shown that the accumulation of a fluorescent dipeptide derivative in astrocytes is strongly inhibited by other dipeptides, suggesting a carrier-mediated process.[13] Furthermore, in situ hybridization has revealed a widespread, non-neuronal distribution of PepT2 transcripts throughout the rat brain.[13]

Recent studies utilizing advanced techniques like MALDI-MS imaging have provided evidence that some dipeptides may indeed cross the BBB and accumulate in the brain parenchyma in their intact form. This suggests a potential physiological role for dipeptides in the brain. However, a significant challenge in this area is the role of peptide transporters in the efflux of peptidic metabolites from the cerebrospinal fluid, which could counteract their accumulation. While the potential for dipeptide transport into the brain exists, the specific affinity and transport kinetics of Leucyl-tyrosine by these transporters have not been extensively characterized.

Intracerebral Metabolism: The Release of Free L-tyrosine

Assuming Leucyl-tyrosine can successfully traverse the blood-brain barrier, the next critical step is its hydrolysis into L-leucine and L-tyrosine. The brain possesses a variety of peptidases capable of cleaving dipeptides. This enzymatic activity is essential for the breakdown of endogenous neuropeptides and the processing of other peptidic molecules.

The efficiency of this hydrolysis is a key determinant of the potential efficacy of Leucyl-tyrosine as a precursor. If the rate of hydrolysis is slow, the availability of free L-tyrosine for neurotransmitter synthesis will be limited. Conversely, rapid and efficient hydrolysis would be necessary to significantly augment the intracerebral tyrosine pool.

While there is a strong theoretical basis for the presence of enzymes that can hydrolyze Leucyl-tyrosine, specific studies quantifying the rate and extent of this dipeptide's breakdown in different brain regions are lacking. This represents a critical knowledge gap in validating the Leucyl-tyrosine hypothesis.

From Precursor to Neurotransmitter: Impact on Catecholamine Synthesis

The ultimate test of Leucyl-tyrosine's role as a neurotransmitter precursor is its ability to increase the synthesis of catecholamines. An increase in brain L-tyrosine levels has been shown to enhance the synthesis and release of dopamine and norepinephrine, particularly when neuronal firing rates are elevated.[1][14] Studies have demonstrated that L-tyrosine administration can increase the levels of dopamine metabolites such as DOPAC and HVA in the brain.[14]

To date, direct in vivo studies investigating the effect of Leucyl-tyrosine administration on brain catecholamine levels are scarce. Most of the available research has focused on the administration of L-tyrosine itself. For instance, oral administration of L-tyrosine has been shown to effectively increase plasma and brain tyrosine concentrations.[15] In contrast, some modified forms of tyrosine, such as N-Acetyl-L-tyrosine (NALT), which were theorized to have enhanced BBB permeability, have shown to be less effective at increasing brain tyrosine levels due to inefficient conversion back to L-tyrosine.[4][15] This highlights the importance of efficient metabolic conversion of any precursor to free L-tyrosine within the brain.

Future research should focus on direct comparisons of the effects of equimolar doses of L-tyrosine and Leucyl-tyrosine on brain tyrosine concentrations and, subsequently, on the levels of dopamine, norepinephrine, and their metabolites. Such studies are crucial to determine if the dipeptide offers any tangible advantage over the free amino acid.

Experimental Protocols for Investigating Leucyl-tyrosine as a Neurotransmitter Precursor

To rigorously evaluate the potential of Leucyl-tyrosine, a multi-faceted experimental approach is required. Below are detailed protocols for key experiments.

In Vitro Blood-Brain Barrier Transport Assay

This protocol outlines a method to assess the transport of Leucyl-tyrosine across a cell-based model of the blood-brain barrier.

Objective: To determine the permeability of Leucyl-tyrosine across an in vitro BBB model and to identify the transport mechanisms involved.

Methodology:

-

Cell Culture: Co-culture of brain capillary endothelial cells with astrocytes on a semi-permeable membrane insert to form a tight barrier.

-

Transport Assay:

-

Add radiolabeled or fluorescently tagged Leucyl-tyrosine to the apical (blood side) chamber.

-

At various time points, collect samples from the basolateral (brain side) chamber.

-

Quantify the amount of transported Leucyl-tyrosine using liquid scintillation counting or fluorescence spectroscopy.

-

-

Inhibition Studies:

-

Co-incubate Leucyl-tyrosine with known inhibitors of peptide transporters (e.g., other dipeptides) to assess the involvement of specific transport systems.

-

Compare the transport rate of Leucyl-tyrosine with that of L-tyrosine.

-

In Vivo Microdialysis for Measuring Brain Amino Acid and Neurotransmitter Levels

This protocol describes an in vivo technique to measure the real-time concentrations of Leucyl-tyrosine, L-tyrosine, and catecholamines in the brain of a living animal.

Objective: To determine if systemic administration of Leucyl-tyrosine increases brain levels of L-tyrosine and subsequently enhances catecholamine synthesis and release.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of Leucyl-tyrosine or a vehicle control.

-

Neurochemical Analysis: Analyze the dialysate samples for concentrations of Leucyl-tyrosine, L-tyrosine, dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG) using high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD).[16][17]

Brain Homogenate Peptidase Activity Assay

This protocol details a method to measure the rate of Leucyl-tyrosine hydrolysis by brain enzymes.

Objective: To quantify the peptidase activity responsible for cleaving Leucyl-tyrosine into its constituent amino acids in brain tissue.

Methodology:

-

Tissue Preparation: Homogenize specific brain regions in a suitable buffer.

-

Enzyme Assay:

-

Incubate the brain homogenate with a known concentration of Leucyl-tyrosine at 37°C.

-

At various time points, stop the reaction (e.g., by adding acid).

-

-

Product Quantification: Measure the amount of L-tyrosine and/or L-leucine produced over time using HPLC or a colorimetric assay.

-

Kinetic Analysis: Determine the kinetic parameters (Vmax and Km) of the peptidase activity.

Visualization of Key Pathways and Workflows

Proposed Metabolic Pathway of Leucyl-tyrosine

Caption: Proposed metabolic pathway of Leucyl-tyrosine as a neurotransmitter precursor.

Experimental Workflow for In Vivo Microdialysis

Sources

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Tyrosine-3-hydroxylase regulation in the brain: genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. examine.com [examine.com]

- 7. labme.ai [labme.ai]

- 8. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 12. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Determination of tyrosine, tryptophan and their metabolic derivatives by liquid chromatography-electrochemical detection: application to post mortem samples from patients with Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dspace.cuni.cz [dspace.cuni.cz]

Leucyltyrosine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyltyrosine (Leu-Tyr) is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, linked by a peptide bond. While the individual roles of leucine and tyrosine in metabolism, neurotransmission, and protein synthesis are well-documented, the natural occurrence and specific biological functions of the dipeptide this compound are less comprehensively understood. This guide provides a detailed exploration of the known and inferred natural sources of this compound, its potential biosynthetic and metabolic pathways, and robust methodologies for its extraction, identification, and quantification in complex biological matrices. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development, providing a foundation for further investigation into the physiological significance of this intriguing dipeptide.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for designing effective extraction and analytical strategies.

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | |

| Molecular Weight | 294.35 g/mol | |

| CAS Number | 968-21-8 | |

| Appearance | White to off-white powder | [Vendor Data] |

| Solubility | Soluble in 1 M HCl (25 mg/ml) | [1] |

Section 2: Natural Occurrence and Inferred Sources

Direct evidence for the widespread natural occurrence of free this compound is limited. However, its presence can be inferred in various biological contexts based on the abundance of its constituent amino acids in proteins and the enzymatic processes that can lead to its formation.

Protein Hydrolysates

The most probable natural source of this compound is from the enzymatic or chemical hydrolysis of proteins. Leucine and tyrosine are common constituents of a vast array of proteins across all domains of life. During protein turnover or digestion, proteases can cleave larger proteins into smaller peptides, including dipeptides like this compound.

Key Protein-Rich Sources:

-

Dairy Products: Casein, the primary protein in milk, is a rich source of both leucine and tyrosine. Fermentation processes involved in the production of cheese and yogurt can lead to the generation of various peptides, including dipeptides.[2][3]

-

Meat and Fish: Muscle proteins from beef, pork, poultry, and fish are abundant in leucine and tyrosine.[4][5][6] Protein hydrolysates derived from fish muscle have been shown to contain a variety of small peptides.[5]

-

Plant-Based Proteins: Soybeans and other legumes are excellent sources of these amino acids.[6][7] Fermented soy products like miso and tempeh may also contain this compound as a result of microbial enzymatic activity.

-

Fermented Foods: The fermentation of protein-rich raw materials by microorganisms is a significant source of bioactive peptides. Lactic acid bacteria, commonly used in food fermentation, possess proteolytic systems capable of generating a diverse range of peptides.[8] For instance, the lees in salmon fish sauce have been found to be composed of tyrosine and phenylalanine, indicating the liberation of these amino acids during fermentation.[9]

Specific Biological Occurrences

While systematic screening for this compound in various organisms is not extensively reported, some specific instances have been noted:

-

Trypanosoma brucei: The presence of this compound has been reported in this parasitic protozoan, suggesting a potential role in its metabolism.

-

Amphibian Skin: A peptide designated PYLa, which contains a tyrosine-leucine sequence, has been identified in the skin of the African clawed frog (Xenopus laevis).[10] While this is a larger peptide, it highlights the natural occurrence of this dipeptide sequence.

Section 3: Biosynthesis and Metabolism

The direct enzymatic synthesis of this compound as a primary metabolic event is not well-established. Its formation is more likely a result of protein degradation.

Inferred Biosynthesis via Proteolysis

The primary pathway for the generation of this compound in natural systems is through the breakdown of proteins. This process is mediated by a variety of proteases and peptidases.

Caption: Inferred biosynthetic pathway of this compound via proteolysis.

Metabolism and Physiological Roles

Once formed, this compound can be further metabolized. Dipeptidases can hydrolyze it into its constituent amino acids, L-leucine and L-tyrosine, which can then enter their respective metabolic pathways.

The potential physiological roles of this compound itself are an active area of research. Given that its constituent amino acids are precursors for neurotransmitters (tyrosine for dopamine and norepinephrine) and modulators of muscle protein synthesis (leucine), it is plausible that this compound may have unique signaling or transport properties.

Section 4: Methodologies for the Study of this compound

The accurate and sensitive detection of this compound in complex biological samples requires robust analytical techniques.

Extraction and Sample Preparation

The choice of extraction method is critical and depends on the sample matrix.

Protocol 1: General Extraction from Biological Tissues

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: Add a protein precipitating agent such as trichloroacetic acid (TCA) or acetonitrile to the homogenate to a final concentration of 5-10% and 50-80% respectively.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing small molecules, including dipeptides.

-

pH Adjustment and Filtration: Neutralize the supernatant if necessary and filter through a 0.22 µm filter to remove any remaining particulate matter before analysis.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the identification and quantification of dipeptides.[11][12]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically suitable for separating dipeptides.[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the dipeptides. The specific gradient profile will need to be optimized.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) and specific fragment ions.

-

MRM Transitions for this compound (C15H22N2O4, MW: 294.35):

-

Precursor Ion (Q1): m/z 295.16

-

Fragment Ions (Q3): The exact fragment ions would need to be determined experimentally, but would likely correspond to the loss of the tyrosine or leucine side chain. For example, a prominent fragment for tyrosine is often observed at m/z 136.[14]

-

-

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Section 5: Future Directions and Applications

The study of this compound is a burgeoning field with significant potential. Future research should focus on:

-

Systematic Screening: Comprehensive analysis of various natural sources, particularly fermented foods and protein hydrolysates, to identify and quantify this compound.

-

Biological Activity: Investigating the specific physiological roles of this compound, including its potential as a signaling molecule, a nutrient transporter, or a precursor for bioactive compounds.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered this compound.

-

Drug Development: Exploring the potential of this compound and its derivatives as therapeutic agents, for example, in the context of muscle metabolism or neurological disorders.

Conclusion

This compound, a dipeptide of significant interest, is likely more prevalent in natural systems than currently documented, primarily arising from the breakdown of proteins in food and within organisms. While direct evidence of its widespread occurrence is still emerging, the methodologies for its detection and quantification are well-established. This guide provides a comprehensive overview of the current knowledge and a practical framework for researchers to further explore the natural sources, biosynthesis, and physiological relevance of this compound. The insights gained from such research will undoubtedly contribute to a deeper understanding of peptide biology and may pave the way for novel applications in nutrition and medicine.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mikronaehrstoffcoach. L-Tyrosine. [Link]

-

Wikipedia. Tyrosine. [Link]

-

Everyday Health. 12 Foods High in Tyrosine, and Why You Need This Amino Acid. [Link]

-

MDPI. Muscle Protein Hydrolysates and Amino Acid Composition in Fish. [Link]

-

WebMD. 6 Foods High in Tyrosine and Why You Need It. [Link]

-

Medical News Today. Tyrosine foods: Health benefits, what to eat, and more. [Link]

-

ResearchGate. Amino acid components of lees in salmon fish sauce are tyrosine and phenylalanine. [Link]